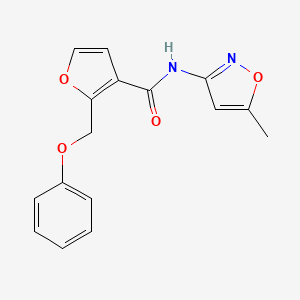

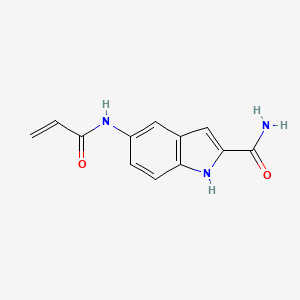

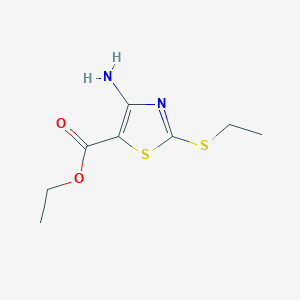

![molecular formula C22H21N7O B2540136 (E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840518-66-3](/img/structure/B2540136.png)

(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a type of quinoxaline derivative . Quinoxalines are a class of heterocyclic compounds that have been found to possess a wide spectrum of biological activities, including antiallergenic, antitumor, and anticonvulsant properties . They also serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamine with benzaldehyde and sodium cyanide, which produces 2-amino-3-arylquinoxalines . These then react with isocyanides and aromatic aldehydes in the presence of catalytic amounts of ammonium chloride, resulting in the desired amino derivatives .Molecular Structure Analysis

Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” would require more specific information or computational analysis for a detailed description.Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives can be quite diverse. For instance, the Pfitzinger quinoline synthesis involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol, providing a substituted quinoline derivative .Applications De Recherche Scientifique

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it inhibits cell proliferation and induces apoptosis, making it a promising candidate for further investigation in cancer therapy .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It suppresses pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Effects

Studies have investigated the compound’s antimicrobial activity against bacteria, fungi, and parasites. It shows promise as an antimicrobial agent, particularly against drug-resistant strains. Further research is needed to understand its mechanism of action and optimize its efficacy .

Neuroprotective Potential

Researchers have explored the compound’s impact on neuronal health. It may protect against neurodegenerative diseases by reducing oxidative stress, modulating neurotransmitter levels, and promoting neuronal survival. Investigations are ongoing to validate its neuroprotective effects .

Liquid Crystal Properties

The presence of a long alkyl chain in this compound’s structure suggests potential liquid crystal behavior. Liquid crystals find applications in display technologies, sensors, and optical devices. Researchers are studying its mesomorphic properties and phase transitions .

Photophysical Properties

The compound’s photophysical properties, such as fluorescence and absorption spectra, have attracted attention. These properties may have applications in optoelectronic devices, sensors, and imaging agents. Further characterization is essential for practical utilization .

Drug Delivery Systems

Due to its unique structure, the compound could serve as a building block for drug delivery systems. Researchers explore its use in targeted drug delivery, nanocarriers, and controlled release formulations. Its stability and biocompatibility are critical factors for successful applications .

Materials Science and Organic Electronics

The compound’s conjugated system and electronic properties make it relevant in materials science. It could contribute to organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaics. Investigations focus on optimizing its performance in these applications .

Orientations Futures

Quinoxalines are attracting the attention of researchers due to their anticancer activity, in particular against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . This suggests that “(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” and similar compounds could be subjects of future research in these areas.

Propriétés

IUPAC Name |

2-amino-N-cyclopentyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O/c23-20-18(22(30)26-15-5-1-2-6-15)19-21(28-17-8-4-3-7-16(17)27-19)29(20)25-13-14-9-11-24-12-10-14/h3-4,7-13,15H,1-2,5-6,23H2,(H,26,30)/b25-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOUPVKUGOOGCT-DHRITJCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

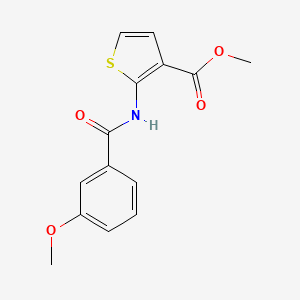

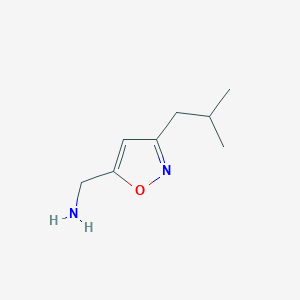

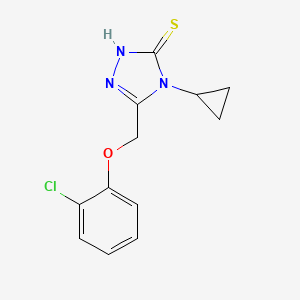

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

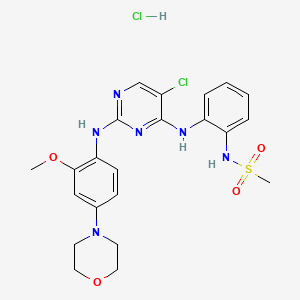

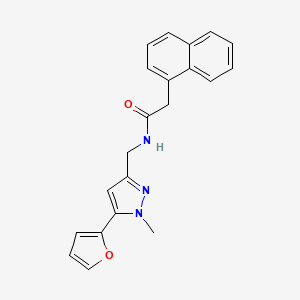

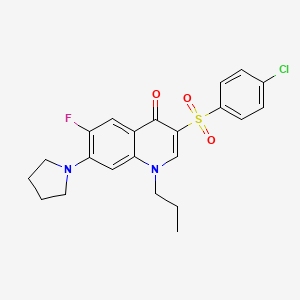

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)

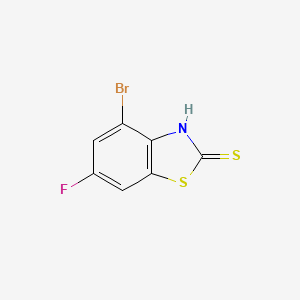

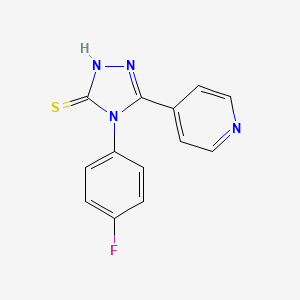

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)